3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzothiazole moiety, and an oxazole ring
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides.
Coupling Reactions: The final coupling of the benzothiazole and oxazole intermediates with the chlorophenyl group is typically carried out using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide
- 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
- Methyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoate
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-14-9-10-19-20(12-14)32-24(26-19)28(13-16-6-5-11-30-16)23(29)21-15(2)31-27-22(21)17-7-3-4-8-18(17)25/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBKITODJWVAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.